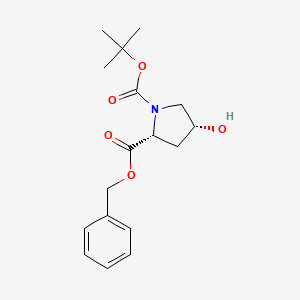

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate

描述

Structure

3D Structure

属性

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIPCYKSYYZEJH-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions Involving Benzyl 4r 1 Boc 4 Hydroxy D Prolinate Scaffolds

Regioselective Enolization and Subsequent Alkylation Reactions

The regioselective generation of enolates from proline derivatives, followed by alkylation, offers a powerful strategy for introducing substituents at specific positions on the pyrrolidine (B122466) ring. In the case of related 4-oxo-proline systems, the enolization is highly dependent on the base and reaction conditions. For instance, the enolization of 4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl (B1604629) ester with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) proceeds regioselectively. figshare.com Subsequent trapping of the resulting enolate with an alkyl halide, such as iodomethane, leads to the formation of β-alkylated proline derivatives. figshare.com This approach has been successfully employed in the synthesis of enantiopure proline-valine and hydroxyproline-valine chimeras. figshare.com The bulky N-protecting group plays a crucial role in directing the approach of the electrophile, thereby controlling the stereochemical outcome of the alkylation.

Oxidation and Reduction Chemistry at Pyrrolidine Ring Positions

The pyrrolidine ring of hydroxyproline (B1673980) derivatives is amenable to a variety of oxidation and reduction reactions, enabling the introduction of new functional groups and modification of the ring's stereochemistry.

Oxidation: The hydroxyl group at the C4 position can be oxidized to a ketone using various oxidizing agents. This transformation is a key step in accessing 4-keto-proline derivatives, which are valuable intermediates for further functionalization. Additionally, the pyrrolidine ring itself can undergo oxidation. For example, treatment of N-Boc protected pyrrolidines with reagents like diacetoxyiodobenzene (B1259982) in the presence of TMSBr can lead to the formation of α-bromo-carbamates, which can then ionize to form N-acyliminium ions. nih.gov These reactive intermediates can be trapped by nucleophiles, providing a route to C-H functionalization of the pyrrolidine ring.

Reduction: The reduction of the carboxyl group or other functional groups on the prolinate core can be achieved using various reducing agents. For instance, the reduction of a ketone at the C4 position with a hydride reagent can lead to the formation of the corresponding alcohol. figshare.com The stereochemical outcome of such reductions is often influenced by the directing effect of the N-Boc group and other substituents on the pyrrolidine ring. Furthermore, deoxygenation of the C4 hydroxyl group can be accomplished through a two-step process involving conversion to a xanthate followed by radical-mediated reduction with tributylstannane. figshare.com

Table 1: Selected Oxidation and Reduction Reactions on Proline Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester | Hydride reagent | (2S,4R)- and (2S,4S)-3,3-dimethyl-4-hydroxy-N-(BOC)prolines | Reduction |

| N-Boc-pyrrolidines | PhI(OAc)₂, TMSBr | α-Bromo-carbamate | Oxidation |

| 3,3-Dimethyl-4-hydroxy-N-(9-phenylfluoren-9-yl)proline benzyl esters | 1. CS₂, MeI, NaH; 2. Bu₃SnH, AIBN | 3,3-Dimethyl-N-(9-phenylfluoren-9-yl)proline benzyl ester | Deoxygenation (Reduction) |

Intramolecular Cyclization and Rearrangement Pathways

The rigid conformation of the proline ring in Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and its derivatives can facilitate intramolecular cyclization and rearrangement reactions, leading to the formation of novel polycyclic scaffolds.

Intramolecular Cyclization: The functional groups on the proline scaffold can be strategically manipulated to participate in intramolecular cyclization reactions. For instance, the hydroxyl group at C4 can act as a nucleophile to displace a leaving group on a side chain attached to the nitrogen atom or the C2 carboxyl group, leading to the formation of bicyclic structures. These types of "stitching" annulation strategies have been used to generate libraries of structurally diverse molecular scaffolds. whiterose.ac.uk

Rearrangement Pathways: Treatment of proline derivatives with certain reagents can induce rearrangement reactions. For example, the reaction of N-Cbz or N-Boc protected prolinols with deoxyfluorinating reagents like DAST can proceed through an aziridinium (B1262131) intermediate. nih.govrsc.org Subsequent ring-opening by a fluoride (B91410) ion can lead to ring-expanded products such as piperidine (B6355638) derivatives, or to the formation of oxazolidine-2-ones through the participation of the N-protecting group. nih.govrsc.org The specific outcome of these rearrangements is highly dependent on the nature of the protecting group and the reaction conditions. nih.govrsc.org

Interconversion of Functional Groups on the Prolinate Core

The ability to interconvert the functional groups on the prolinate core of this compound is essential for its utility as a synthetic building block.

The hydroxyl group at the C4 position is a key handle for functional group interconversion. It can be converted to a good leaving group, such as a sulfonate ester, which can then be displaced by a variety of nucleophiles to introduce new functionalities with inversion of stereochemistry via an SN2 reaction. vanderbilt.edu Alternatively, the Mitsunobu reaction provides a powerful method for the stereospecific inversion of the C4 hydroxyl group to an ester or other functional groups. researchgate.netnih.gov

The N-Boc protecting group can be readily removed under acidic conditions and replaced with other protecting groups or functionalized further. The benzyl ester at the C2 position can be cleaved by hydrogenolysis to afford the corresponding carboxylic acid. nih.gov This carboxylic acid can then be coupled with amines to form amides, a common transformation in peptide synthesis. researchgate.netorganic-chemistry.org

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Alcohol (at C4) | TsCl, pyridine | Tosylate |

| Alcohol (at C4) | DEAD, PPh₃, RCOOH | Ester (with inversion) |

| N-Boc | TFA or HCl | Amine |

| Benzyl Ester | H₂, Pd/C | Carboxylic Acid |

| Carboxylic Acid | Amine, coupling agent (e.g., HBTU) | Amide |

Applications of Benzyl 4r 1 Boc 4 Hydroxy D Prolinate As a Versatile Chiral Building Block

Role in Peptide and Peptidomimetic Synthesis

The rigid, cyclic structure of the proline ring, enhanced by the stereospecific placement of a hydroxyl group, allows Benzyl (B1604629) (4R)-1-Boc-4-hydroxy-D-prolinate to be a powerful tool for influencing peptide conformation and function.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The Boc/Bzl protecting group strategy is a classical approach in SPPS. sigmaaldrich.com In this methodology, the Boc group serves as a temporary N-terminal protecting group, which is cleaved at each cycle using an acid such as trifluoroacetic acid (TFA). nih.gov The side chains of the amino acids are protected with more stable groups, like benzyl esters, which are removed at the end of the synthesis, typically with strong acids like hydrogen fluoride (B91410) (HF). sigmaaldrich.com

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is well-suited for this strategy. The Boc group can be selectively removed without affecting the benzyl ester or the inherent structure of the hydroxyproline (B1673980). This allows for its sequential incorporation into a growing peptide chain attached to a resin.

A related and powerful technique known as "proline editing" further highlights the utility of such derivatives. researchgate.net In this approach, an orthogonally protected hydroxyproline, such as Fmoc-(4R)-Hyp, is incorporated into a peptide during SPPS. After the full peptide is synthesized, the protecting group on the hydroxyl function can be selectively removed, and the hydroxyl group can be further modified. This allows for the late-stage introduction of diverse functionalities into the peptide, creating a wide array of substituted proline derivatives without the need for solution-phase synthesis of each individual modified amino acid. researchgate.net This same principle applies to the Boc-protected version, where the hydroxyl group can be functionalized on the solid support after the peptide chain has been assembled.

| Synthesis Stage | Description | Key Reagents |

| Attachment | The C-terminal amino acid is anchored to a solid support resin. | Merrifield or PAM resin |

| Deprotection | The temporary Nα-Boc protecting group is removed. | Trifluoroacetic Acid (TFA) |

| Coupling | The next Boc-protected amino acid, such as this compound, is activated and coupled to the free N-terminus. | DCC, HOBt |

| Final Cleavage | The completed peptide is cleaved from the resin, and permanent side-chain protecting groups (e.g., benzyl) are removed. | Hydrogen Fluoride (HF) |

Contributions to Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase synthesis remains crucial for large-scale production and for certain complex peptides. The Boc/Benzyl ester protecting group strategy is also highly effective in solution-phase synthesis. nih.gov Here, this compound can be used as a building block in a convergent synthesis, where smaller peptide fragments are synthesized and then ligated.

The synthesis of dipeptides, for example, can be achieved by deprotecting the Boc group of the prolinate derivative and coupling it with another N-Boc protected amino acid. Conversely, the benzyl ester can be removed via hydrogenolysis to free the carboxylic acid, allowing it to be coupled with the amino group of another amino acid ester. The hydroxyl group adds another layer of functionality, which can be protected or left free to influence the properties of the resulting peptide. Research has demonstrated the successful application of a Boc/Benzyl ester protection strategy for the solution-phase flow synthesis of a hexapeptide, showcasing the scalability of this approach. nih.gov

Design of Conformationally Constrained Peptide Analogs

A major goal in medicinal chemistry is to design peptides that adopt a specific, biologically active conformation. The incorporation of constrained amino acids is a key strategy to achieve this. nih.gov The rigid pyrrolidine (B122466) ring of proline derivatives significantly limits the conformational freedom of the peptide backbone.

The 4-hydroxy group of this compound plays a crucial role in this conformational control. It can act as a hydrogen bond donor or acceptor, further stabilizing specific secondary structures like β-turns. vulcanchem.com By locking the peptide into a desired shape, these analogs can exhibit enhanced binding affinity for their biological targets, increased selectivity, and improved resistance to enzymatic degradation. NMR studies on peptides containing constrained residues have shown that they often adopt folded conformations in solution, which is believed to be crucial for their high biological activity. nih.gov

Precursor in Complex Natural Product Total Synthesis

The chiral integrity and dense functionality of this compound make it an invaluable starting material for the enantioselective synthesis of complex natural products, particularly those containing substituted pyrrolidine rings.

Utility in the Construction of Monatin and Related Natural Sweeteners

Monatin, a naturally occurring amino acid with intense sweetening properties, features a 4-hydroxy-4-substituted glutamic acid structure. The (2R,4R) stereoisomer is the most potent of its stereoisomers. nih.gov The synthesis of (2R,4R)-monatin has been efficiently accomplished using a derivative of 4-hydroxy-D-proline.

In a concise synthesis, a protected form of 4-hydroxy-D-pyroglutamic acid, specifically (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester, serves as a key intermediate. researchgate.netnih.gov This intermediate, which can be derived from 4-hydroxy-D-proline, undergoes a stereoselective alkylation at the C4 position. This crucial step establishes the correct stereochemistry at the tetrasubstituted carbon center of monatin. The pyroglutamic acid (a lactam) is then hydrolyzed to reveal the linear glutamic acid structure of monatin. researchgate.netnih.gov The use of a chiral pool starting material like a 4-hydroxy-D-proline derivative is instrumental in achieving the high optical purity required for the final product.

| Key Intermediate | Synthetic Transformation | Product Feature |

| (4R)-N-tBoc-4-silyloxy-D-pyroglutamate | Stereoselective alkylation with an indole (B1671886) derivative | Formation of the C4-substituted carbon center |

| Alkylated pyroglutamate (B8496135) | Hydrolysis of the lactam ring and deprotection | Linear (2R,4R)-Monatin |

Synthesis of Pyrrolidine-Based Alkaloids

The pyrrolidine ring is a common structural motif in a vast array of alkaloids with diverse biological activities. nih.gov 4-Hydroxyproline (B1632879) is a frequently used chiral precursor for the synthesis of these complex molecules. By leveraging the existing stereocenter and functional groups of derivatives like this compound, chemists can devise efficient and stereocontrolled synthetic routes.

For instance, the synthesis of various pyrrolidine-containing drugs often begins with commercially available Boc-protected trans-4-hydroxy-L-proline. nih.gov Synthetic strategies involve the oxidation of the hydroxyl group to a ketone, followed by the addition of organometallic reagents to introduce new substituents at the C4 position. nih.gov These functionalized pyrrolidines then serve as advanced intermediates for more complex targets. The enantioselective total synthesis of the daphniphyllum alkaloid (-)-himalensine A was achieved using 4-hydroxyproline in a co-catalyzed desymmetrization reaction, highlighting the power of these building blocks in constructing intricate molecular scaffolds. google.com

Intermediacy in Pharmaceutical and Agrochemical Development

The unique stereochemical and functional group presentation of this compound makes it a sought-after intermediate in the synthesis of various bioactive molecules. Its pyrrolidine scaffold is a common motif in many pharmaceuticals and agrochemicals, providing a rigid framework for the precise spatial orientation of functional groups necessary for biological activity.

Synthesis of Pyrrolidine-Containing Drug Precursors (e.g., Ertapenem, Meropenem)

While direct synthesis of the carbapenem (B1253116) antibiotics Ertapenem and Meropenem starting from this compound is not extensively documented, the structurally related L-hydroxyproline derivatives are crucial for constructing the pyrrolidinyl side chains of these drugs. For instance, the synthesis of Ertapenem involves a side chain derived from trans-4-hydroxy-L-proline. This highlights the importance of the 4-hydroxypyrrolidine core in creating the necessary structural motifs for these potent antibacterial agents.

Recent research has also focused on developing adjuvants for carbapenem antibiotics like Meropenem to combat the rise of antibiotic resistance. One such approach involves the synthesis of 1,3,4-trisubstituted pyrrolidines that act as inhibitors of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for inactivating carbapenem antibiotics. rsc.org These synthetic routes often utilize multi-component reactions to construct the pyrrolidine ring, demonstrating the continued relevance of this scaffold in addressing critical medical needs. rsc.orgcityu.edu.hk

| Drug/Adjuvant | Pyrrolidine Precursor Type | Therapeutic Class |

| Ertapenem | trans-4-hydroxy-L-proline derivative | Antibiotic |

| Meropenem Adjuvant | 1,3,4-trisubstituted pyrrolidine | NDM-1 Inhibitor |

Contributions to Antiobesity, Anticancer, and Alpha-Amylase Inhibitory Agents

The pyrrolidine scaffold is a versatile platform for developing a wide range of therapeutic agents.

Antiobesity Agents: While direct application of this compound in antiobesity drugs is not prominent, the broader class of pyrrolidine-containing compounds is being explored. The development of antiobesity drugs is a significant area of research, with current strategies focusing on central nervous system targets and gut peptide modulation. endocrine-abstracts.org The conformational rigidity of the pyrrolidine ring makes it an attractive scaffold for designing molecules that can interact with specific biological targets involved in appetite and metabolism. frontiersin.orgnih.govd-nb.inforesearchgate.net

Anticancer Agents: Pyrrolidine derivatives have shown promise as anticancer agents through various mechanisms. For instance, pyrrolidine-based compounds have been designed as CXCR4 antagonists, which can inhibit cancer metastasis. nih.gov The design of these antagonists often involves the synthesis of complex pyrrolidine structures where the stereochemistry is critical for activity.

Alpha-Amylase Inhibitory Agents: Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of novel pyrrolidine-based chalcones have been synthesized and shown to be potent dual inhibitors of α-amylase and α-glucosidase. This indicates the potential of the pyrrolidine scaffold in the development of new antidiabetic agents. frontiersin.orgresearchgate.net

Contributions to Organocatalysis and Ligand Design

Beyond its role as a synthetic intermediate, the chiral nature of this compound and its derivatives makes them valuable in the development of catalysts and ligands for asymmetric synthesis.

Development of Chiral Catalysts for Asymmetric Transformations

Proline and its derivatives are among the most successful organocatalysts, capable of promoting a variety of asymmetric reactions with high enantioselectivity. rsc.orgmdpi.comnih.gov The presence of the 4-hydroxy group in hydroxyproline derivatives allows for further functionalization, leading to catalysts with improved solubility and catalytic activity. rsc.orgnih.gov These catalysts are often employed in reactions such as aldol (B89426) reactions, Mannich reactions, and Michael additions. rsc.org

For example, (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline has been shown to be a highly effective catalyst for the aldol condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde, achieving a high yield, diastereomeric ratio, and enantiomeric excess. mdpi.com The development of such catalysts highlights the importance of the rigid pyrrolidine backbone in creating a well-defined chiral environment for the reaction to occur.

| Asymmetric Reaction | Catalyst Type | Typical Substrates |

| Aldol Condensation | 4-Hydroxyproline derivatives | Aldehydes and Ketones |

| Mannich Reaction | Proline-based catalysts | Aldehydes, Amines, and Ketones |

| Michael Addition | Proline-based catalysts | α,β-Unsaturated carbonyls and Nucleophiles |

Ligand Applications in Metal-Catalyzed Asymmetric Synthesis

Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed reactions. The pyrrolidine scaffold of this compound provides a robust framework for the synthesis of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While specific examples of ligands derived directly from this compound are not extensively reported, the broader class of proline-based chiral ligands is widely used in asymmetric catalysis. For instance, the enantioselective α-benzylation of aldehydes can be achieved through the merger of a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst. This demonstrates the power of combining chiral organic molecules with metal catalysis to achieve challenging transformations. The development of novel chiral phosphine-olefin bidentate ligands has also proven effective in rhodium-catalyzed asymmetric 1,4-additions. The versatility of the pyrrolidine ring allows for the synthesis of a diverse range of chiral ligands with tunable steric and electronic properties, making them valuable tools for the synthetic chemist. researchgate.net

Integration into Polymer Chemistry and Advanced Materials

The unique stereochemistry and functionality of hydroxyproline derivatives, such as this compound, make them valuable chiral building blocks for the synthesis of advanced polymers. The rigid pyrrolidine ring, with its defined stereocenters, allows for the creation of polymers with specific, predictable three-dimensional structures, which is crucial for applications in materials science and biomedicine.

Synthesis of Stereoregular Aliphatic Polyesters from Hydroxyproline Units

The synthesis of stereoregular aliphatic polyesters from hydroxyproline units represents a significant advancement in creating sustainable and functional materials from renewable resources. pku.edu.cnchinesechemsoc.org The inherent chirality of 4-hydroxyproline provides a direct pathway to polymers with a well-defined stereochemistry, a feature that is often challenging to achieve with other methods. pku.edu.cn This stereocontrol is critical as it influences the polymer's physical properties, such as its thermal characteristics and degradation rates. pku.edu.cnscispace.com

A key strategy involves converting the hydroxyproline derivative into a highly strained, bicyclic lactone monomer. pku.edu.cnchinesechemsoc.org This monomer can then undergo controlled ring-opening polymerization (ROP) to yield high molecular weight polyesters with a narrow distribution of chain lengths (low dispersity). pku.edu.cn The process typically begins with the protection of the amine group (for instance, with a Boc group, as in this compound) and the esterification of the carboxylic acid. The core of the synthesis is the formation of a bicyclic bridged lactone from the protected hydroxyproline. This structure is highly strained and therefore readily undergoes polymerization. acs.org

Organocatalysts, such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), are often used to initiate the ROP. pku.edu.cn This method is highly efficient and proceeds without significant loss of the polymer's stereochemical integrity (epimerization). pku.edu.cn The resulting polyesters possess a backbone that incorporates the rigid, chiral pyrrolidine ring, leading to unique material properties compared to conventional aliphatic polyesters. pku.edu.cn By varying the protecting group on the proline nitrogen (R group), a diverse library of monomers can be created, allowing for the synthesis of polyesters with a wide range of functionalities and properties. pku.edu.cnchinesechemsoc.org

Table 1: Ring-Opening Polymerization (ROP) of Various N-Substituted Hydroxyproline-Derived Lactone Monomers

| Monomer | N-Substituent (R) | Polymer Molar Mass (Mn) | Dispersity (Đ) | Key Feature of Substituent |

|---|---|---|---|---|

| NBoc-PL | Boc (tert-Butoxycarbonyl) | Up to 90 kg/mol | < 1.10 | Bulky alkyl group |

| NCbz-PL | Cbz (Carboxybenzyl) | Up to 90 kg/mol | < 1.10 | Aryl group |

This table presents data synthesized from studies on the L-proline enantiomer, which demonstrates the principle of the polymerization process. The data illustrates the controlled nature of the ROP, achieving high molecular weights and low dispersity across various functional monomers. pku.edu.cn

Functionalization and Bioconjugation Strategies in Polymer Systems

The versatility of polyesters derived from hydroxyproline is greatly enhanced by the potential for functionalization. chinesechemsoc.orgpku.edu.cn The proline nitrogen atom serves as a convenient handle for introducing a wide array of chemical groups. This functionalization can be performed either on the monomer before polymerization or on the polymer chain after its synthesis (post-polymerization modification). pku.edu.cnacs.org

Pre-polymerization functionalization involves synthesizing a variety of bicyclic lactone monomers, each bearing a different functional group on the nitrogen atom. pku.edu.cn This approach allows for the direct incorporation of desired functionalities into the polymer backbone during the ROP process. For example, monomers can be designed with side chains that are hydrophobic, hydrophilic, or carry specific reactive groups for further chemical reactions. pku.edu.cn This method provides excellent control over the composition and properties of the final polymer. chinesechemsoc.org

Post-polymerization modification is another powerful strategy. It involves synthesizing a polymer with a latent functional group that can be chemically altered after polymerization. For instance, a polymer can be made with a protecting group on the nitrogen that can be selectively removed to reveal a reactive amine. This amine can then be coupled with various molecules, such as drugs, imaging agents, or biomolecules. nih.gov

A particularly important application of this functionalization is bioconjugation , the covalent attachment of the polymer to a biological macromolecule like a protein. pku.edu.cn For example, a water-soluble polyester (B1180765) derived from a triethylene glycol-functionalized hydroxyproline monomer (PNEG3PE) has been successfully conjugated to a protein. pku.edu.cnchinesechemsoc.org Such bioconjugates are of great interest for therapeutic applications, where the polymer can improve the stability, solubility, and circulation time of the protein in the body. The ability to perform site-specific conjugation ensures that the biological activity of the protein is preserved. chinesechemsoc.orgresearchgate.net These strategies open up possibilities for creating advanced biomaterials for applications ranging from drug delivery to protein therapeutics. chinesechemsoc.org

Table 2: Functionalization Approaches for Hydroxyproline-Based Polymers

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Monomer Functionalization | Synthesis of monomers with desired side chains prior to polymerization. | Creating hydrophilic polyesters by using a glycol-substituted monomer (NEG3-PL). | pku.edu.cn |

| Post-Polymerization Modification | Chemical modification of the polymer after synthesis. | Removing a protecting group to expose a reactive site for further coupling. | acs.org |

Structural and Conformational Analysis of Benzyl 4r 1 Boc 4 Hydroxy D Prolinate and Its Derivatives

Chromatographic Methods for Chiral Resolution and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of chiral molecules like Benzyl (B1604629) (4R)-1-Boc-4-hydroxy-D-prolinate.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers and diastereomers of proline derivatives. Chiral stationary phases (CSPs) are commonly employed to achieve this separation. For instance, HPLC methods using a Chiralpak AD-H column have been successfully developed to separate the enantiomers of various proline derivatives, including Boc-proline and its esters. researchgate.net The choice of mobile phase composition and column temperature are critical parameters that are optimized to achieve baseline separation. researchgate.net

In one study, the enantiopurity of a Boc-protected amino acid was confirmed by converting it to its benzyl ester and analyzing it via chiral HPLC. nih.gov This approach highlights the utility of derivatization to facilitate chromatographic separation and accurate determination of enantiomeric excess. For example, a CHIRALPAK® IA column with a hexane/isopropanol mobile phase was used to resolve the R and S isomers of a related compound. nih.gov The separation of D- and L-proline isomers has also been achieved after derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), with detection at 464 nm. researchgate.net

Table 1: HPLC Conditions for Chiral Separation of Proline Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | CHIRALPAK® IA | CHIRALPAK® IC |

| Mobile Phase | 90:10 Hexanes/Isopropanol | 92:8 Hexanes/Isopropanol |

| Flow Rate | Not Specified | 1 mL/min |

| Detection | Not Specified | Not Specified |

| Analytes | N-benzyloxycarbonyl derivative | Enantioenriched benzyl ester |

This table is based on data from a study on the enantioselective approach to 4-substituted proline scaffolds. nih.gov

Elucidation of Conformational Preferences in Solution and Solid State

The biological activity and structural role of proline derivatives are heavily influenced by the conformation of the pyrrolidine (B122466) ring and the stereochemistry of the amide bond.

Pyrrolidine Ring Pucker Conformations (e.g., endo/exo)

The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-endo and Cγ-exo. researchgate.net The nomenclature describes whether the Cγ atom is puckered towards (endo) or away from (exo) the carbonyl group of the same residue. nih.gov The energy barrier for interconversion between these puckers is low, allowing for rapid switching. nih.govresearchgate.net

In (2S,4R)-4-hydroxyproline, a related compound, the pyrrolidine ring shows a preference for the Cγ-exo pucker. researchgate.netnih.gov This preference is influenced by stereoelectronic effects, where substituents on the ring dictate the most stable conformation. nih.gov Specifically, in derivatives of (4R)-hydroxyproline, the exo ring pucker is favored, which generally leads to more compact conformations and a preference for a trans amide bond. nih.govnih.gov In contrast, 4S-substituted prolines tend to favor an endo ring pucker, resulting in more extended conformations. nih.gov The substituent at the 4-position, such as a hydroxyl or nitrobenzoate group, plays a crucial role in determining this preference through steric and electronic effects. nih.govnih.gov

Amide Bond Stereoisomerism (cis/trans)

The amide bond preceding the proline nitrogen can exist in either a cis or trans conformation. Unlike most other amino acid residues where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of the Xaa-Pro bond is small, leading to a significant population of the cis conformer. The interconversion between these isomers is slow, with an activation barrier of approximately 20 kcal/mol. nih.gov

The equilibrium between the cis and trans rotamers is influenced by several factors, including the steric bulk of adjacent residues and the nature of the solvent. nih.govfiveable.me For instance, the presence of bulky N-terminal residues can favor the trans conformation due to steric hindrance. nih.gov The formation of the Boc protecting group on the proline nitrogen can also lead to the observation of both cis and trans rotamers in NMR spectra. chemicalforums.comrsc.org The ratio of these rotamers can be influenced by temperature and the surrounding chemical environment. beilstein-journals.org

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental to the detailed structural elucidation of proline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a powerful technique for determining the stereochemistry and conformational preferences of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate and its analogs in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

The presence of cis and trans amide bond rotamers is often observable in the NMR spectra of N-Boc-proline derivatives, leading to a doubling of some signals. rsc.orgnih.gov The chemical shifts of the protons and carbons in the pyrrolidine ring, particularly Cγ, are sensitive to the ring pucker conformation. cardiff.ac.uk For example, the ¹³C chemical shift of proline Cγ can be used to distinguish between endo and exo conformations. cardiff.ac.uk

Temperature-dependent NMR studies can be used to study the dynamics of the cis-trans isomerization and to calculate the rotational barriers. beilstein-journals.org Nuclear Overhauser Effect (NOE) experiments provide through-space distance information between protons, which is crucial for determining the three-dimensional structure and confirming the relative stereochemistry of the substituents on the pyrrolidine ring. beilstein-journals.orgnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Hydroxyproline (B1673980) Derivatives

| Carbon Atom | Boc-Hyp-OH chemicalbook.com | 4-Hydroxyproline (B1632879) hmdb.cahmdb.ca |

| C=O (Boc) | ~155 | - |

| C(CH₃)₃ | ~80 | - |

| CH₃ | ~28 | - |

| C=O (acid) | ~177 | ~176 |

| Cα | ~59 | ~61 |

| Cβ | ~37 | ~39 |

| Cγ (with OH) | ~69 | ~71 |

| Cδ | ~54 | ~56 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative. "Hyp" refers to hydroxyproline.

Future Prospects and Emerging Research Areas for Benzyl 4r 1 Boc 4 Hydroxy D Prolinate

Development of Greener and More Efficient Synthetic Pathways

The multi-step nature of synthesizing complex chiral molecules like Benzyl (B1604629) (4R)-1-Boc-4-hydroxy-D-prolinate often involves significant solvent use and purification steps, presenting opportunities for green chemistry innovations. researchgate.net Traditional methods for producing hydroxyproline (B1673980) itself have included the acid hydrolysis of collagen, a process fraught with drawbacks such as low productivity and environmental pollution. nih.gov Modern chemical synthesis, while more controlled, still relies on protecting groups and can generate considerable waste.

Expanding the Scope of Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the proline ring are of great value in medicinal chemistry, as they can lock a peptide backbone into a specific orientation critical for biological activity. nih.gov Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a prime example of a non-natural amino acid derivative used to build such structurally defined compounds. nih.gov

A significant application has been its role as a key intermediate in the synthesis of antiviral agents. evonik.com For example, it is a building block for Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. nih.gov The spirocyclic core of Ledipasvir, derived from a 4-substituted proline, is crucial for its picomolar-range activity. nih.gov Beyond this, the core structure is relevant in developing inhibitors for other viral targets, such as HIV integrase. nih.gov

The future will likely see its application expand into other therapeutic areas. The hydroxyproline scaffold is being explored for creating novel antibiotics, including carbapenems and agents targeting antibacterial resistance mechanisms. nih.gov Its derivatives are also being incorporated into peptides to create mimetics of structured amino acids like Cysteine, Aspartic acid, and Lysine, or to attach recognition motifs such as biotin. capes.gov.br The ability to use this scaffold to generate functionally and structurally diverse peptides opens avenues for developing new anticancer agents, anti-inflammatory drugs like oxaceprol, and compounds targeting metabolic diseases. nih.govresearchgate.net

Advanced Mechanistic Studies and Reaction Optimization

To fully exploit the synthetic potential of this compound, a deeper understanding of its reaction mechanisms is essential. The stereochemical outcome of reactions, such as the alkylation at the carbon adjacent to the ester (the α-carbon), is highly dependent on factors like the N-protecting group and the specific alkylating agent used. nih.gov Advanced mechanistic studies, using techniques like NMR spectroscopy and computational modeling, can elucidate the transition states involved in these transformations. nih.gov

Such studies are crucial for reaction optimization. By understanding how different reagents, solvents, and catalysts influence the stereoselectivity and yield, chemists can design more robust and efficient synthetic protocols. nih.gov For example, investigations into proline-catalyzed aldol (B89426) reactions have revealed the involvement of specific intermediates like enamines and oxazolidinones, which can influence reaction rates and outcomes. nih.gov This knowledge allows for the rational selection of conditions to favor the desired product and minimize unwanted side reactions. Future research will likely focus on developing predictive models for reactions involving this and similar proline derivatives, enabling more rapid and efficient synthesis of complex target molecules. nih.gov

Bio-inspired Synthesis and Biocatalytic Approaches

Nature has long utilized enzymes to perform highly selective chemical transformations. pku.edu.cn Bio-inspired and biocatalytic methods represent a burgeoning frontier for the synthesis of chiral compounds like this compound and its precursors. These methods offer significant advantages in terms of environmental sustainability and stereoselectivity. nih.gov

The industrial production of the parent amino acid, L-Hydroxyproline, has already shifted towards bio-catalysed hydroxylation of proline using bacteria, moving away from animal-based collagen hydrolysis. evonik.com Researchers are actively working to enhance this microbial production through metabolic engineering. By optimizing fermentation conditions and modifying metabolic pathways in microorganisms like Escherichia coli, scientists have achieved significantly higher yields of trans-4-hydroxy-L-proline. nih.govresearchgate.net

Future prospects lie in the direct enzymatic synthesis of protected and functionalized derivatives. Enzymes such as lipases and proteases are being explored for the selective esterification and amidation of amino acids and their derivatives. cftri.res.in For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the kinetic resolution of proline derivatives with high enantioselectivity. researchgate.net The development of novel proline hydroxylases and other engineered enzymes could enable the direct synthesis of specific isomers of hydroxyproline, bypassing many of the steps required in traditional chemical synthesis. nih.govresearchgate.net These biocatalytic routes promise a more sustainable and efficient supply of this valuable chiral building block for the pharmaceutical and chemical industries. mdpi.comrsc.org

Compound Information

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 396730-05-5 |

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.37 g/mol |

| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

| Synonyms | Boc-D-Hyp-OBzl |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article; chiral building block |

| Hydroxyproline | Parent amino acid |

| Ledipasvir | Antiviral drug synthesized using the subject compound |

| Oxaceprol | Anti-inflammatory drug derived from a hydroxyproline scaffold |

| Pyroglutamic acid | A related amino acid derivative formed from glutamic acid |

| Azide | A functional group used in modifying proline derivatives |

常见问题

Basic Question: What are the optimal methods for synthesizing and purifying Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate?

Answer:

The synthesis typically involves two key steps: (1) Boc protection of the amine group in D-proline derivatives and (2) benzyl ester formation at the hydroxyl position. For purification, column chromatography using silica gel (e.g., hexane/ethyl acetate gradients) is standard . Purity validation requires HPLC (>97% by GC) or NMR spectroscopy to confirm the absence of diastereomeric impurities. Note that stereochemical integrity must be monitored during synthesis, as racemization can occur under basic conditions. Safety protocols for handling reactive intermediates (e.g., isothiocyanates or boronic esters) should follow guidelines for lab chemicals, including PPE and proper ventilation .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound?

Answer:

Conflicting stereochemical data may arise from misinterpretation of NOESY or ROESY NMR correlations. To resolve this:

- Perform X-ray crystallography for unambiguous confirmation of the (4R) configuration.

- Use vibrational circular dichroism (VCD) to correlate experimental spectra with computed models.

- Cross-validate with synthetic intermediates (e.g., compare optical rotation values with literature data for Boc-protected D-proline derivatives) .

Basic Question: What are the critical handling and storage protocols for this compound?

Answer:

- Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or benzyl ester. Avoid exposure to moisture or acidic vapors .

- Handling: Use nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. Avoid generating dust or aerosols during weighing .

Advanced Question: How does the Boc-protected hydroxy group influence stability under varying pH conditions?

Answer:

The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the benzyl ester is stable in mild acids but hydrolyzes in strong bases. Stability studies should include:

- pH-dependent degradation kinetics: Monitor via LC-MS at pH 2–12.

- Thermal stability: Use TGA/DSC to assess decomposition thresholds (e.g., Boc cleavage occurs above 150°C).

- Solvent compatibility: Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions, while protic solvents (e.g., MeOH) may accelerate ester hydrolysis .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR to confirm the benzyl ester (δ 5.1–5.3 ppm) and Boc group (δ 1.4 ppm).

- Mass Spectrometry: HRMS (ESI+) for molecular ion verification (expected m/z ~365.2 [M+H]⁺).

- Optical Rotation: Compare [α]D²⁵ values with literature data for D-proline derivatives to confirm enantiopurity .

Advanced Question: How can researchers address discrepancies between reported and observed HPLC purity?

Answer:

- Column calibration: Use certified reference standards (e.g., from NIST) to validate retention times.

- Mobile phase optimization: Adjust buffer pH or organic modifier ratios to resolve co-eluting impurities.

- Orthogonal methods: Confirm purity via capillary electrophoresis (CE) or 2D-LC to detect trace polar/non-UV-active contaminants .

Advanced Question: What role does this compound play in peptide mimetic or prodrug design?

Answer:

The Boc-protected hydroxy-D-proline scaffold is used to:

- Enhance metabolic stability: The benzyl ester delays enzymatic hydrolysis in vivo.

- Modulate conformation: The (4R) configuration restricts backbone flexibility, improving target binding affinity (e.g., in protease inhibitors).

- Enable click chemistry: The hydroxy group can be functionalized via Mitsunobu or SN2 reactions for bioconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。